molecular formula C13H8F2INO2 B10819901 NFATc1-IN-1

NFATc1-IN-1

Cat. No.: B10819901
M. Wt: 375.11 g/mol
InChI Key: IGRCFOGPIJEESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NFATc1-IN-1 is a compound known for its potent inhibitory effects on the formation of osteoclasts, which are cells responsible for bone resorption. It is particularly effective in reducing the nuclear translocation of the nuclear factor of activated T cells c1 (NFATc1) induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). This compound has an IC50 value of 1.57 micromolar, indicating its high potency .

Preparation Methods

The synthetic routes and reaction conditions for NFATc1-IN-1 are not extensively detailed in publicly available literature. it is typically synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with scalable reaction conditions.

Chemical Reactions Analysis

NFATc1-IN-1 primarily undergoes reactions related to its inhibitory function on osteoclast formation. The compound interacts with the RANKL-induced signaling pathway, leading to the inhibition of NFATc1 nuclear translocation. Common reagents and conditions used in these reactions include RANKL and other co-stimulatory molecules that amplify NFATc1 activity. The major product formed from these reactions is the inhibition of osteoclast differentiation and activity .

Mechanism of Action

NFATc1-IN-1 exerts its effects by inhibiting the nuclear translocation of NFATc1, a transcription factor that is crucial for the differentiation and activity of osteoclasts. The compound interferes with the RANKL/RANK signaling pathway, which is essential for the activation of NFATc1. By blocking this pathway, this compound prevents the transcription of genes necessary for osteoclast formation and function .

Properties

Molecular Formula

C13H8F2INO2

Molecular Weight

375.11 g/mol

IUPAC Name

5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8F2INO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,(H,17,19)

InChI Key

IGRCFOGPIJEESA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)I)F)O

Origin of Product

United States

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